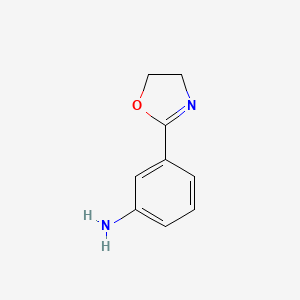

3-(4,5-Dihydrooxazol-2-yl)aniline

Descripción general

Descripción

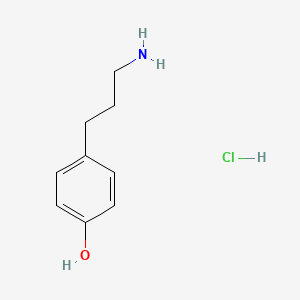

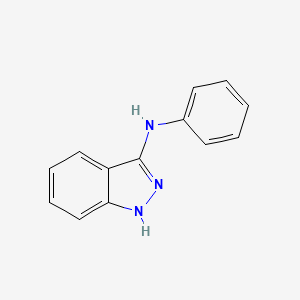

“3-(4,5-Dihydrooxazol-2-yl)aniline” is a heterocyclic compound with potential applications in various fields of research and industry. It has a molecular formula of C9H10N2O and a molecular weight of 162.19 .

Synthesis Analysis

The synthesis of 2-(azolyl)anilines, which includes “this compound”, has been studied extensively . The methods of synthesis are quite diverse, and the products of their modification often exhibit various biological activities .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen) .Aplicaciones Científicas De Investigación

Catalytic Applications

3-(4,5-Dihydrooxazol-2-yl)aniline derivatives are involved in catalytic applications. They are used as ligands in ruthenium complexes for the catalytic transfer hydrogenation of nitroarene to aniline. This process is environmentally friendly, avoiding harsh reaction conditions and providing an efficient method for the reduction of nitroarenes to anilines (Jia et al., 2018).

Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, this compound derivatives are used for the electrochemical synthesis of novel polymers. These polymers have applications in dye-sensitized solar cells, displaying higher energy conversion efficiency compared to cells with Pt counter electrodes (Shahhosseini et al., 2016). Additionally, they have been incorporated into tripodal oxazoline ligands for titanium complexes, which are then used in ethylene polymerization, indicating potential in polymer production processes (Hafeez et al., 2015).

Organic Synthesis and Medicinal Chemistry

In organic synthesis and medicinal chemistry, this compound compounds are integral in the synthesis of various complex organic structures. They are involved in the preparation of imine groups known as Schiff bases, which are precursors to synthetic oxazepine with potential pharmaceutical applications (Jirjees, 2022). They also play a role in synthesizing spirotetrahydrooxino and spirotetrahydrofuro pyridines, highlighting their significance in the development of new chemical entities with potential pharmacological applications (Gómez-García et al., 2016).

Environmental and Green Chemistry

In environmental and green chemistry, the significance of this compound derivatives is evident in the synthesis of compounds with antiprotozoal and antimicrobial activities. These compounds are designed with benzoxazolyl aniline as a scaffold, underlining the role of these derivatives in addressing global health challenges through the development of novel antimicrobial agents (Abdelgawad et al., 2021).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit inhibitory activity against brd4 , a protein believed to play a key role in gene expression and cell growth

Mode of Action

It is hypothesized that the compound might interact with targets other than BRD4, potentially interfering with cellular DNA damage repair mechanisms . This suggests that the compound could induce changes in cellular function by interacting with and modulating the activity of key proteins involved in these processes.

Biochemical Pathways

Given the potential interaction with dna damage repair mechanisms , it is plausible that the compound could influence pathways related to cell cycle regulation, apoptosis, and DNA repair.

Result of Action

Based on its potential interaction with dna damage repair mechanisms , it can be hypothesized that the compound may induce changes in cell cycle progression, potentially leading to cell death.

Propiedades

IUPAC Name |

3-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6H,4-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPALKWGZDRORH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

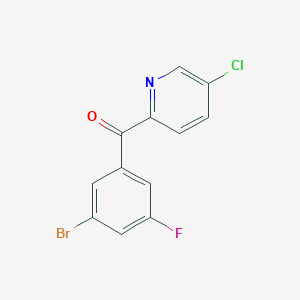

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S)-1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanamine hydrochloride](/img/structure/B6306886.png)

![2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4,4]nonane, 98%](/img/structure/B6306935.png)